methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate
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Overview
Description
Methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate is a chemical compound with the molecular formula C18H15NO4 It is characterized by the presence of a fluorenone moiety attached to a butanoate ester
Preparation Methods
The synthesis of methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate typically involves the reaction of 9-oxo-9H-fluoren-2-amine with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be used in studies involving enzyme interactions and protein binding due to its unique structural features.
Industry: It can be used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate involves its interaction with specific molecular targets. The fluorenone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-oxo-4-[(9-oxo-9H-fluoren-2-yl)amino]butanoate can be compared with similar compounds such as:
Methyl 4-oxo-4-[(9-oxo-9H-thioxanthen-2-yl)amino]butanoate: This compound has a thioxanthene moiety instead of a fluorenone moiety, leading to different chemical and biological properties.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-oxo-4-(tritylamino)butanoic acid: This compound has a similar backbone but different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H15NO4 |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 4-oxo-4-[(9-oxofluoren-2-yl)amino]butanoate |
InChI |
InChI=1S/C18H15NO4/c1-23-17(21)9-8-16(20)19-11-6-7-13-12-4-2-3-5-14(12)18(22)15(13)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
MSJWDBJDTUHEGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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